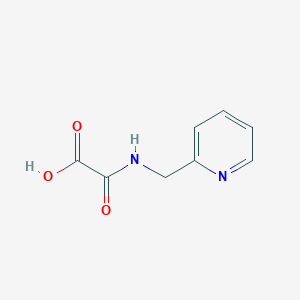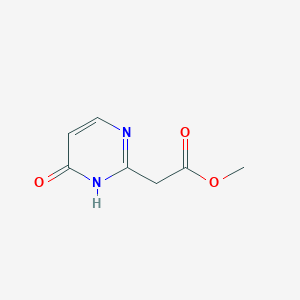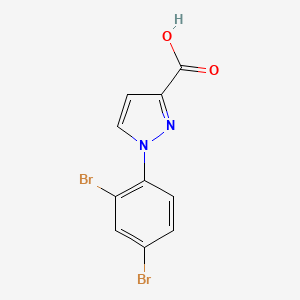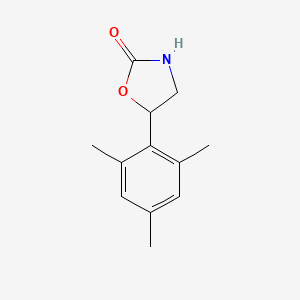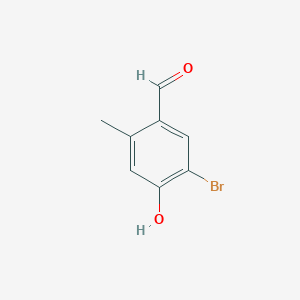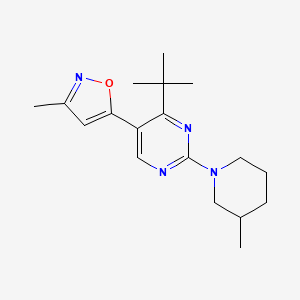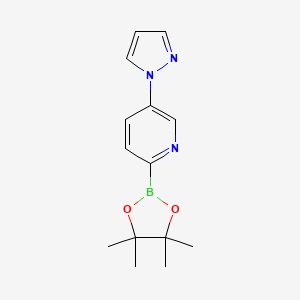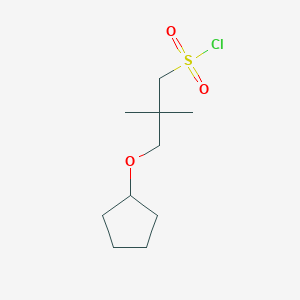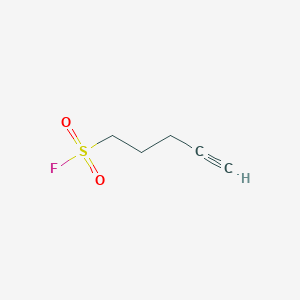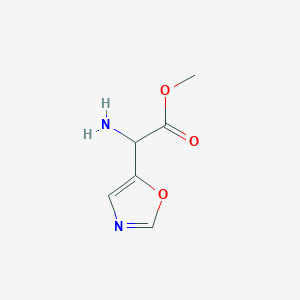
Methyl 2-amino-2-(oxazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(1,3-oxazol-5-yl)acetate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) . Another approach involves the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Nucleophilic substitution reactions at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation catalysts or metal hydrides.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl 2-amino-2-(1,3-oxazol-5-yl)acetate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor that includes an oxazole ring.
Uniqueness
Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. Its amino and ester functionalities provide versatile sites for further chemical modification, making it a valuable building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(1,3-oxazol-5-yl)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-10-6(9)5(7)4-2-8-3-11-4/h2-3,5H,7H2,1H3 |
Clave InChI |
RAJLXDCYYPMISB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CN=CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


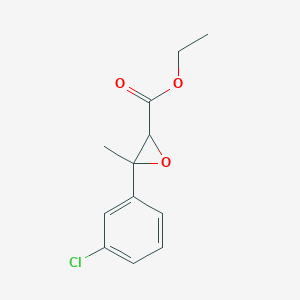
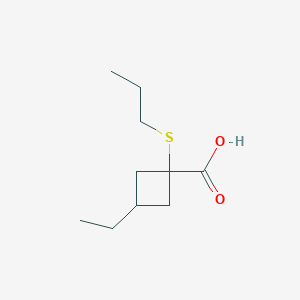
![5-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13628404.png)


